N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . The iodination of the benzamide moiety can be carried out using iodine and a suitable oxidizing agent . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane (DMP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include dimethylformamide (DMF) as a solvent and hydroxybenzotriazole (HOBt) as a catalyst . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. For instance, some benzothiazole derivatives have shown inhibitory activity against enzymes involved in bacterial cell wall synthesis. The compound may also interact with DNA or proteins, leading to its antibacterial and antifungal effects .
Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide can be compared with other similar compounds, such as:
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 2-arylbenzothiazoles
These compounds share the benzothiazole core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its iodinated benzamide moiety, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13IN2OS |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C20H13IN2OS/c21-15-9-3-1-7-13(15)19(24)22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)25-20/h1-12H,(H,22,24) |
InChI Key |
JSLIRWDOGNBSIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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